ChEMBL Bioactivity Footprint: Target Engagement Profile vs. Sulfonyl and Benzoyl Analogs
The target compound (CHEMBL3465211) has a publicly recorded bioactivity profile comprising 24 assay data points across 17 distinct targets in the ChEMBL database [1]. In contrast, the closest sulfonyl analog, 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1797302-80-7), and the difluorobenzoyl analog (CAS 1797341-89-9) have no quantitative bioactivity data publicly linked to their respective ChEMBL or PubChem records [2]. This differential availability of annotated bioactivity data provides a pragmatic selection advantage for the target compound in assay development.
| Evidence Dimension | Number of publicly available bioactivity data points |
|---|---|
| Target Compound Data | 24 assay results across 17 targets (ChEMBL) |
| Comparator Or Baseline | 0 assay results for CAS 1797302-80-7 and CAS 1797341-89-9 |
| Quantified Difference | 24 vs. 0 (absolute difference) |
| Conditions | ChEMBL database query as of 2024 |
Why This Matters
A compound with an established, multi-target bioactivity footprint enables more informed experimental design and reduces upfront screening costs compared to a completely uncharacterized analog.
- [1] ChEMBL Database. Compound CHEMBL3465211 Bioactivity Summary. https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3465211 View Source
- [2] PubChem. Compound Summary for CID 71809126, 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/71809126 View Source
